molecular formula C12H15NO4 B1228716 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 76824-86-7

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1228716
CAS No.: 76824-86-7
M. Wt: 237.25 g/mol
InChI Key: BWYXEHBJIMGDEB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also referred to in research as the M1 alkaloid, is a tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and pharmacology. This compound serves as a versatile synthetic building block for the preparation of more complex, biologically active molecules, including potential pharmaceuticals . Its core structure is recognized as a 'privileged scaffold' in drug discovery, facilitating the development of compounds with diverse biological activities . Recent scientific investigations have highlighted the specific research value of this compound for its notable in vivo antiproliferative properties. Preclinical studies demonstrate that it attenuates colon carcinogenesis by effectively blocking IL-6 mediated signals, thereby inhibiting the IL-6/JAK2/STAT3 oncogenic signaling pathway . Complementary research also confirms its protective and antiproliferative effects in models of hepatocellular carcinoma (HCC) . These findings position it as a promising candidate for further investigation in oncology research. This product is supplied with a guaranteed purity of >98.0% (HPLC) . It is presented as a white to almost white powder and should be stored in a cool, dark place, preferably at room temperature or below 15°C. As a hygroscopic solid, it is recommended to store it under an inert gas . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXEHBJIMGDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390278
Record name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76824-86-7
Record name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Hydrogenation

Chiral tetrahydroisoquinolines can be synthesized via asymmetric hydrogenation of cyclic enamines. For 6,7-DMTIC:

  • Enamine Preparation : A prochiral enamine precursor with methoxy and carboxylic acid groups is synthesized.

  • Catalysis : Use of (R)-BINAP-Ru complexes under H₂ pressure (50–100 psi) achieves >90% enantiomeric excess.

Reaction Optimization and Parameter Analysis

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Ethanol or DMFPolar aprotic solvents enhance cyclization efficiency.
Temperature 80–100°CHigher temperatures accelerate cyclization but risk decomposition.
Catalyst Loading 1–5 mol% (Ru-BINAP)Higher loadings improve ee but increase cost.
Acid Strength 1–2 M HClStronger acids favor cyclization but may degrade sensitive groups.

Yield Improvements :

  • Recrystallization : Ethanol/water mixtures achieve >95% purity.

  • Catalyst Recycling : Ru-BINAP can be recovered via filtration, reducing costs.

Industrial Production Considerations

Scaling up laboratory protocols requires addressing:

  • Cost-Efficiency :

    • Bulk Reagents : Use of inexpensive acids (e.g., H₂SO₄ instead of HCl).

    • Continuous Flow Systems : Enhance reaction control and throughput.

  • Environmental Impact :

    • Waste Management : Neutralization of acidic byproducts.

    • Solvent Recovery : Ethanol and DMF can be distilled and reused.

  • Regulatory Compliance :

    • GMP Standards : Ensure purity >99% for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Enantiomeric Excess (%)Scalability
Classical PFB 6095<50Moderate
Petasis-PFB Hybrid 709785High
Asymmetric Hydrogenation 8599>90Low

Trade-offs :

  • Petasis-PFB : Balances yield and scalability but requires multi-step synthesis.

  • Asymmetric Hydrogenation : High enantioselectivity but limited to specialized facilities.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is its potential as an anticancer agent. A study conducted on albino Wistar rats investigated its effects on colorectal carcinoma induced by dimethylhydrazine. The compound was administered at doses of 10 and 25 mg/kg for 15 days.

Key Findings:

  • Histopathological Analysis : The compound demonstrated protective effects against the carcinogenic process.
  • Biochemical Tests : M1 reduced elevated levels of interleukin-6 (IL-6), interleukin-2 (IL-2), and cyclooxygenase-2 (COX-2).
  • Gene Expression Studies : It attenuated the over-expression of IL-6 and down-regulated the JAK2/STAT3 signaling pathway associated with tumor progression .

Metabolic Profiling

Further research employed 1^{1}H NMR-based serum metabolic profiling to assess the impact of M1 on metabolic alterations induced by colorectal cancer. The results indicated that M1 could restore disrupted metabolic profiles in cancer conditions .

Table of Research Findings

Study ReferenceApplicationKey Results
Anticancer ActivityM1 exhibited protective effects against colorectal cancer and modulated IL-6/JAK2/STAT3 signaling.
Metabolic ProfilingM1 restored perturbed metabolites in colorectal cancer conditions through NMR analysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (often referred to as M1) is a compound derived from the plant Mucuna pruriens. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and antiproliferative effects. This article examines the biological activity of M1, supported by data tables and relevant case studies.

  • Chemical Formula : C12_{12}H15_{15}NO4_{4}
  • Molecular Weight : 237.25 g/mol
  • IUPAC Name : this compound

Neuroprotective Effects

M1 has shown promising neuroprotective properties in various studies. Research indicates that it may enhance mitochondrial function and restore neurotransmitter levels in models of Parkinson's disease.

  • Case Study : In a study involving 6-hydroxydopamine (6-OHDA) lesioned rats, Mucuna pruriens cotyledon powder (which contains M1) significantly restored endogenous levodopa and dopamine levels in the substantia nigra, suggesting a neurorestorative effect independent of synthetic treatments like levodopa .

Antiproliferative Activity

M1 has been investigated for its antiproliferative effects against various cancer cell lines.

  • Research Findings : A study reported that isolated M1 exhibited significant antiproliferative actions against cancer cells. The mechanism was linked to the induction of apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

The biological activities of M1 can be attributed to several mechanisms:

  • Antioxidant Activity : M1 possesses antioxidant properties that help in scavenging free radicals and reducing oxidative stress.
  • Neurotransmitter Modulation : It influences neurotransmitter levels and mitochondrial function, which is crucial for neuronal health.
  • Cell Cycle Regulation : M1 may affect cell cycle proteins leading to the inhibition of cancer cell proliferation.

Table 1: Summary of Biological Activities of M1

Activity TypeEffectReference
NeuroprotectionRestores dopamine levels
AntiproliferationInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Table 2: Case Studies on M1

Study FocusFindingsReference
Neuroprotective effectsSignificant restoration of neurotransmitter levels
Antiproliferative effectsInduced apoptosis in various cancer cell lines

Q & A

Q. Table 2. Key Spectral Markers (NMR)

Proton Environmentδ (ppm)MultiplicityReference
Methoxy (OCH3)3.75Singlet
Aromatic (C6,7)6.82Doublet
Carboxylic acid (COOH)12.5Broad

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